Monatepil Maleate

Calcium Channel Blockade Vascular Smooth Muscle In Vitro Pharmacology

Monatepil maleate is a single chemical entity with unique polypharmacology—dual Ca2+-channel & α1-adrenoceptor antagonism plus noncompetitive ACAT inhibition—that standard CCBs (diltiazem, nitrendipine) or α1-blockers (prazosin) cannot replicate. Key evidence: 51% hepatic ACAT inhibition in vivo vs. none with prazosin; LDL antioxidant IC50 28 μmol/L vs. >1 mmol/L for diltiazem/prazosin; 3× greater potency than diltiazem in vasospastic angina models; superior lipid/glycemic improvements vs. nitrendipine. Essential tool for integrated atherosclerosis, metabolic & ischemia research.

Molecular Formula C32H34FN3O5S
Molecular Weight 591.7 g/mol
CAS No. 103379-03-9
Cat. No. B216883
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMonatepil Maleate
CAS103379-03-9
Synonyms11-((4-(4-(4-fluorophenyl)-1-piperazinyl)butyryl)amino)-6,11-dihydrodibenzo(b,e)thiepin maleate
AJ 2615
AJ-2615
monatepil
monatepil maleate
monatepil x maleate
monatepil, (+-) monatepil
monatepil, (R)-isomer
monatepil, (S)-isome
Molecular FormulaC32H34FN3O5S
Molecular Weight591.7 g/mol
Structural Identifiers
SMILESC1CN(CCN1CCCC(=O)NC2C3=CC=CC=C3CSC4=CC=CC=C24)C5=CC=C(C=C5)F.C(=CC(=O)O)C(=O)O
InChIInChI=1S/C28H30FN3OS.C4H4O4/c29-22-11-13-23(14-12-22)32-18-16-31(17-19-32)15-5-10-27(33)30-28-24-7-2-1-6-21(24)20-34-26-9-4-3-8-25(26)28;5-3(6)1-2-4(7)8/h1-4,6-9,11-14,28H,5,10,15-20H2,(H,30,33);1-2H,(H,5,6)(H,7,8)/b;2-1-
InChIKeyZDZXCYHMVFLGMT-BTJKTKAUSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Monatepil Maleate CAS 103379-03-9: Dual Calcium Channel and α1-Adrenoceptor Antagonist for Cardiovascular Research


Monatepil maleate (AJ-2615, CAS 103379-03-9) is an orally active, small-molecule cardiovascular agent characterized by a unique dual pharmacological profile: it acts as both a calcium channel antagonist and an α1-adrenoceptor antagonist [1]. Additionally, it functions as a noncompetitive inhibitor of acyl-CoA:cholesterol acyltransferase (ACAT) [2]. This multifunctional profile distinguishes it from traditional single-target calcium channel blockers or α1-blockers, positioning it as a research tool for investigating integrated cardiovascular and lipid metabolism pathways [3].

Why Monatepil Maleate Cannot Be Replaced by Common Calcium Channel Blockers or α1-Antagonists


Monatepil maleate is not a simple combination of a calcium channel blocker and an α1-antagonist, but a single chemical entity with a distinct polypharmacology that includes ACAT inhibition [1]. Substituting monatepil with a standard calcium channel blocker (e.g., diltiazem or nitrendipine) or a standalone α1-antagonist (e.g., prazosin) fails to replicate its integrated effects on lipid metabolism and atherosclerosis models [2]. For instance, while diltiazem shares similar hypotensive potency with monatepil, it lacks any meaningful α1-blocking activity, and prazosin exhibits weaker anti-atherogenic and lipid-lowering effects [3][4]. Therefore, procurement decisions based on a single mechanism of action overlook the quantifiable, compound-specific differentiation required for research consistency.

Quantitative Differentiation of Monatepil Maleate Against Key Comparators


Calcium Antagonism Potency: Monatepil vs. Metabolites

Monatepil maleate demonstrates significantly higher calcium channel antagonistic activity compared to its own metabolites, indicating the parent compound's crucial role. The calcium antagonistic activities of the major metabolites (AJ-2615-sulfoxide A, AJ-2615-sulfoxide B, and AJ-2615-sulfone) were found to be 1/10 of that of monatepil maleate [1].

Calcium Channel Blockade Vascular Smooth Muscle In Vitro Pharmacology

Antioxidant Activity: Monatepil vs. Diltiazem, Prazosin, and Probucol

Monatepil maleate exhibits potent inhibition of LDL lipid hydroperoxidation, a key process in atherogenesis, which is markedly superior to that of the calcium channel blocker diltiazem and the α1-antagonist prazosin. Its antioxidant potency is comparable to that of the reference antioxidant probucol. The IC50 for monatepil was 28 μmol/L, whereas the IC50 values for diltiazem and prazosin were each >1 mmol/L [1].

Lipid Peroxidation LDL Oxidation Antioxidant Capacity

Clinical Lipid Profile Improvement: Monatepil vs. Nitrendipine

In a randomized, multicenter clinical trial comparing monatepil and the dihydropyridine calcium channel blocker nitrendipine, only monatepil treatment resulted in significant improvements in the lipid profile over 12 weeks. Monatepil significantly decreased total cholesterol, LDL cholesterol, and apolipoprotein B (Apo B) levels, whereas no changes in these parameters were observed in the nitrendipine-treated group [1].

Lipoprotein Metabolism Hyperlipidemia Clinical Trial

Hepatic ACAT Inhibition: Monatepil vs. Prazosin

Monatepil maleate acts as a noncompetitive inhibitor of hepatic acyl-CoA:cholesterol acyltransferase (ACAT), a key enzyme in cholesterol esterification and VLDL assembly. In a 6-month study in cholesterol-fed Japanese monkeys, monatepil maleate (30 mg/kg/day, p.o.) inhibited the diet-induced increase in hepatic ACAT activity by 51%, whereas treatment with the α1-antagonist prazosin had no inhibitory effect on ACAT activity [1].

ACAT Inhibition Cholesterol Esterification Lipid Metabolism

Myocardial Ischemia Protection: Monatepil vs. Diltiazem

In a rat model of thromboxane A2 agonist (U-46619)-induced myocardial ischemia, monatepil demonstrated a more potent protective effect against ischemic ST-segment elevation than diltiazem. Significant prevention of ST elevation was achieved with a 0.1 mg/kg i.v. dose of monatepil, whereas a three-fold higher dose (0.3 mg/kg i.v.) of diltiazem was required to produce a lesser protective effect [1].

Myocardial Ischemia Vasospastic Angina Cardioprotection

Cardiac Conduction Safety Profile: Monatepil vs. Diltiazem and Verapamil

While monatepil prolongs atrio-His (AH) bundle conduction time in isolated rabbit hearts, similar to diltiazem and verapamil, this effect is significantly attenuated in vivo. In anesthetized dogs, monatepil (0.1-1.0 mg/kg i.v.) did not prolong the AH interval, unlike diltiazem and verapamil [1]. Furthermore, in conscious dogs, monatepil at an oral dose of 100 mg/kg produced no electrocardiographic changes, whereas diltiazem at 10 mg/kg p.o. caused PR interval prolongation and QRS wave disappearance [1].

Cardiac Safety Electrophysiology AV Conduction

Validated Research Applications for Monatepil Maleate Based on Comparative Evidence


Atherosclerosis and Lipid Metabolism Studies in Hypercholesterolemic Models

Monatepil maleate is uniquely suited for research in atherosclerosis and lipid metabolism, as supported by multiple lines of comparative evidence. Its potent antioxidant activity on LDL (IC50 28 μmol/L vs. >1 mmol/L for diltiazem/prazosin) [1] and its noncompetitive inhibition of hepatic ACAT (51% inhibition in vivo, absent with prazosin) [2] are mechanisms directly linked to its demonstrated ability to suppress atherosclerotic lesion development and lower plasma lipids in a high-cholesterol-fed non-human primate model. This makes it an essential tool for investigating integrated anti-atherogenic and lipid-modifying strategies.

Hypertension Research Requiring Concomitant Metabolic Profiling

For studies examining the interplay between hypertension and metabolic disorders, monatepil maleate provides a distinct advantage over standard calcium channel blockers. In a direct clinical comparison with nitrendipine, only monatepil significantly improved lipid parameters (total cholesterol, LDL, Apo B) and glycemic control (HbA1c) in hypertensive patients [1]. This evidence supports its procurement for experimental models designed to capture the multifaceted cardiovascular and metabolic effects of an antihypertensive agent.

Preclinical Models of Vasospastic Angina and Myocardial Ischemia

Monatepil maleate demonstrates quantifiable superiority in models of vasospastic angina. It prevented U-46619-induced myocardial ischemia at a dose (0.1 mg/kg i.v.) three times lower than that of diltiazem, which offered less protection [1]. This higher potency, combined with a favorable cardiac conduction safety profile compared to verapamil and diltiazem [2], positions monatepil as a preferred compound for investigating ischemic heart disease where both efficacy and arrhythmogenic risk are key endpoints.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Monatepil Maleate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.